3-phenyl-2-((o-tolylamino)methyl)quinazolin-4(3H)-one
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Overview
Description
3-phenyl-2-((o-tolylamino)methyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with phenyl and o-tolylamino substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-((o-tolylamino)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-((o-tolylamino)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce new substituents, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of analogs with different substituents.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity has been explored in various assays, including antimicrobial, anticancer, and anti-inflammatory studies.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases where quinazolinone derivatives have shown promise.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-2-((o-tolylamino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play critical roles in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4(3H)-one: A simpler analog with a phenyl group but lacking the o-tolylamino substituent.
3-(o-tolylamino)-2-phenylquinazolin-4(3H)-one: A closely related compound with similar substituents but different structural arrangements.
4(3H)-quinazolinone derivatives: A broad class of compounds with diverse substituents and biological activities.
Uniqueness
3-phenyl-2-((o-tolylamino)methyl)quinazolin-4(3H)-one stands out due to its specific combination of substituents, which may confer unique chemical reactivity and biological activity. Its distinct structure allows for targeted modifications and the exploration of structure-activity relationships, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N3O |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(2-methylanilino)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H19N3O/c1-16-9-5-7-13-19(16)23-15-21-24-20-14-8-6-12-18(20)22(26)25(21)17-10-3-2-4-11-17/h2-14,23H,15H2,1H3 |
InChI Key |
OXNWXVCEWYKNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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